molecular formula C10H11BrF3NO2S B8127473 N-(5-bromo-2-(trifluoromethyl)phenyl)propane-2-sulfonamide

N-(5-bromo-2-(trifluoromethyl)phenyl)propane-2-sulfonamide

Cat. No.: B8127473
M. Wt: 346.17 g/mol
InChI Key: VBWNOMJUBOKLFF-UHFFFAOYSA-N
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Description

N-(5-bromo-2-(trifluoromethyl)phenyl)propane-2-sulfonamide is a chemical compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a sulfonamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-(trifluoromethyl)phenyl)propane-2-sulfonamide typically involves the reaction of 5-bromo-2-(trifluoromethyl)aniline with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as:

    Preparation of 5-bromo-2-(trifluoromethyl)aniline: This can be synthesized from 5-bromo-2-nitrobenzotrifluoride through reduction.

    Sulfonylation Reaction: The aniline derivative is then reacted with propane-2-sulfonyl chloride under controlled conditions to produce the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-(trifluoromethyl)phenyl)propane-2-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide in acetone can be used to replace the bromine atom.

    Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize the sulfonamide group.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Oxidized derivatives of the sulfonamide group.

    Coupling: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

N-(5-bromo-2-(trifluoromethyl)phenyl)propane-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-(trifluoromethyl)phenyl)propane-2-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, potentially inhibiting their function. The bromine atom can participate in halogen bonding, further stabilizing the interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-(trifluoromethyl)pyridine
  • 2-bromo-5-(trifluoromethyl)pyridine
  • N-(3-(trifluoromethyl)phenyl)propane-2-sulfonamide

Uniqueness

N-(5-bromo-2-(trifluoromethyl)phenyl)propane-2-sulfonamide is unique due to the combination of its bromine, trifluoromethyl, and sulfonamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[5-bromo-2-(trifluoromethyl)phenyl]propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF3NO2S/c1-6(2)18(16,17)15-9-5-7(11)3-4-8(9)10(12,13)14/h3-6,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWNOMJUBOKLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=C(C=CC(=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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